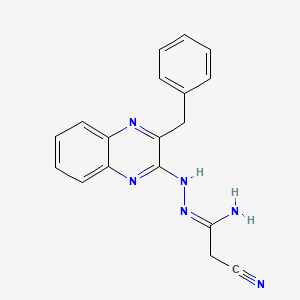

N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide

Description

N-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide (N-BQC) is a novel compound with a wide range of potential applications in scientific research. N-BQC has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous studies in recent years.

Scientific Research Applications

Neuroprotection and Ischemia

Quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been investigated for their neuroprotective properties, particularly in cerebral ischemia. NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrates protection against global ischemia, showcasing the therapeutic potential of quinoxaline derivatives in neurodegenerative diseases and stroke recovery (Sheardown et al., 1990).

Organic Synthesis and Catalysis

Quinoxaline derivatives have been utilized in organic synthesis, showcasing their versatility in chemical reactions. For example, copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones with benzylsulfonyl hydrazides has been demonstrated, allowing for the synthesis of structurally diverse 3-benzylquinoxalin-2(1H)-ones (Xie et al., 2022). This highlights the role of quinoxaline derivatives in facilitating the development of novel organic compounds through efficient catalytic processes.

Drug Development and Biological Applications

Quinoxaline derivatives are prominent in drug development due to their significant biological activities. The quinoxalinone scaffold, in particular, has been identified as a privileged platform in drug development, with various bioactive quinoxalinone-based derivatives entering clinical trials. This underscores the synthetic versatility and pharmaceutical relevance of quinoxaline derivatives, spanning antimicrobial activities to chronic and metabolic disease treatments (Shi et al., 2017).

Antimicrobial Activity

Quinoxaline derivatives also exhibit antimicrobial properties. Studies on quinoxaline 1,4-dioxide and its derivatives have shown significant antimicrobial activity against bacterial and yeast strains, suggesting potential as new drugs for antimicrobial chemotherapy. This area of research is critical for developing new therapeutic agents in response to the increasing antibiotic resistance challenge (Vieira et al., 2014).

properties

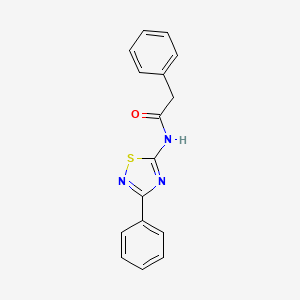

IUPAC Name |

N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBKRYKSICTGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C(/CC#N)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327602 | |

| Record name | N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide | |

CAS RN |

478064-19-6 | |

| Record name | N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2799034.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2799038.png)

![Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride](/img/structure/B2799042.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2799043.png)

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799044.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2799047.png)

![7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2799050.png)